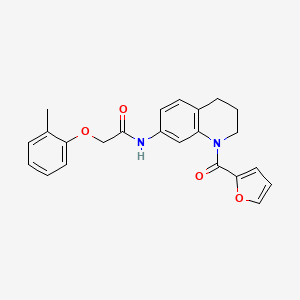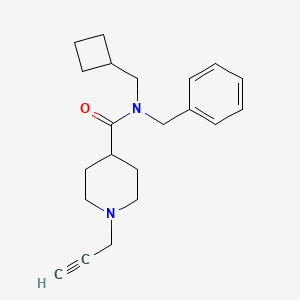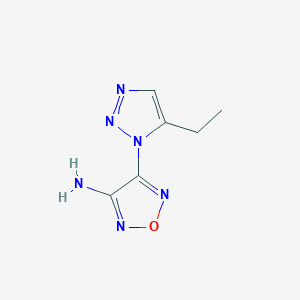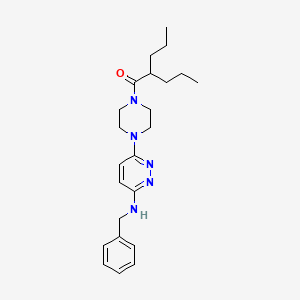![molecular formula C19H16N4O3 B2869149 3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1334369-20-8](/img/structure/B2869149.png)
3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is a common feature in many pharmaceutical drugs due to its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves multistep processes. For instance, one approach involves the construction of novel benzimidazole derivatives from commercially available amino acids, amines, and carboxylic acids . Another method involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties, which led to a marked enhancement of the aqueous solubility .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazole derivatives have been found to show considerable cytotoxicity, with IC50 values ranging from 0.54 to 31.86 μM . They effectively inhibit microtubule assembly formation .Physical and Chemical Properties Analysis
Benzimidazole derivatives are known for their broad range of chemical and biological properties . For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds within the same family as the specified chemical have been synthesized and evaluated for their pharmacological properties. For example, nitrogen and sulfur-containing heterocyclic compounds have been prepared and tested for their antibacterial activity against various bacterial strains and antifungal activity against Candida albicans (Mistry & Desai, 2006). Similarly, imidazolyl Schiff bases, triazoles, and azetidinones have been synthesized and shown to exhibit excellent antibacterial activity, highlighting their potential as antimicrobial agents (Rekha et al., 2019).
Antimicrobial Activity
Several studies have focused on synthesizing and testing the antimicrobial activity of compounds related to the one . For instance, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have been screened for antibacterial and antifungal activities, with certain compounds exhibiting good antimicrobial activity (Patel & Patel, 2011). Additionally, azetidinone and thiazolidinone moieties linked to the indole nucleus have demonstrated antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).
Anti-inflammatory and Analgesic Properties
The synthesis and evaluation of related compounds for their anti-inflammatory and analgesic properties have also been documented. For instance, a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides were synthesized and screened for their anti-inflammatory, analgesic, and kinase inhibition activities, with some compounds showing promising results (Sondhi et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
3-[2-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(11-23-15-7-3-4-8-16(15)26-19(23)25)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHJQLDAJNOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B2869069.png)
![(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2869071.png)
![Ethyl 3-(3-fluorophenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869072.png)
![5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2869076.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2869081.png)


![3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2869084.png)

![1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B2869086.png)

